N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-6-4-9-16(21-12)23-19-22-13(2)17(26-19)18(24)20-11-14-7-5-8-15(10-14)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEXVTMKHOZWBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=C(S2)C(=O)NCC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach involves the use of boronic esters as protective groups during the synthesis . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of reagents, such as boronic acids, can help reduce costs and environmental impact .
Chemical Reactions Analysis
2.1. Nucleophilic Aromatic Substitution
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Reactants : 2-Chloro-4-methylthiazole-5-carboxylic acid derivatives + 6-methylpyridin-2-amine.
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Conditions : Heating in DMF or DMSO with a base (e.g., K2CO3) .
2.2. Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)2/Xantphos.
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Ligand : BINAP or BrettPhos.
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Advantage : Higher regioselectivity for sterically hindered amines.
Carboxamide Formation
The 5-carboxamide moiety is synthesized via activation of the carboxylic acid followed by coupling with (3-methoxyphenyl)methylamine:
3.1. Acid Chloride Route
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Activation : Thiazole-5-carboxylic acid → acid chloride using SOCl2 or oxalyl chloride.
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Coupling : React with (3-methoxyphenyl)methylamine in dichloromethane (DCM) with triethylamine .
3.2. Carbodiimide-Mediated Coupling
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Reagents : EDCI/HOBt or DCC/DMAP.
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Example :
Synthesis of 2a in ACS Omega achieved 66% yield using EDCI/DMAP.
Structural Optimization and Functionalization
Key modifications to enhance stability and bioavailability include:
Analytical Characterization
Data for analogous compounds include:
Reactivity and Stability
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Hydrolytic Stability : The carboxamide bond is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) .
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Oxidative Sensitivity : The thiazole ring remains stable in H2O2 (1 mM) but degrades in strong acidic/basic conditions .
Key Challenges and Solutions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C₁₉H₂₀N₄O₂S
- Molecular Weight : 368.5 g/mol
- CAS Number : 1251602-02-4
The structure features a thiazole ring, which is known for its biological activity, and various substituents that enhance its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting growth in human breast cancer (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (Hep-G2) cell lines .
Antimicrobial Properties
The compound's thiazole moiety is also associated with antimicrobial activity. Studies on related thiazole derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL . This suggests that this compound may also possess similar properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic pathway often includes the formation of the thiazole ring followed by the introduction of the methoxyphenyl and methylpyridinyl groups. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Evaluation
In a study examining a series of thiazole derivatives, this compound was evaluated for its anticancer properties. The findings indicated that it exhibited moderate to high levels of cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiazole derivatives found that compounds similar to this compound demonstrated significant inhibition of bacterial growth. The results support the hypothesis that modifications in the thiazole structure can enhance antimicrobial efficacy .
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, pyridine derivatives, and methoxybenzyl derivatives. Examples include:
Imatinib: A pyridine derivative used as a cancer therapeutic.
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities.
Uniqueness
N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development .
Biological Activity
N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide is a compound that belongs to the class of thiazole derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N4O2S, with a molecular weight of approximately 368.5 g/mol. The structure features a thiazole ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1251602-02-4 |
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a thiazole core exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiazole compounds can inhibit cell growth in breast carcinoma (T47D), colon carcinoma (HT-29), and other malignancies through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of substituents like methoxy and pyridine enhances the antimicrobial activity by improving interactions with microbial targets .
Neuroprotective Properties
Emerging evidence suggests that thiazole derivatives may possess neuroprotective effects. Compounds similar to this compound have shown potential in models of neurodegenerative diseases, possibly through mechanisms involving antioxidant activity and modulation of neuroinflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiazole derivatives often inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : Many studies report that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : Some thiazoles exhibit antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.
Case Studies
- Anticancer Study : A study conducted on a series of thiazole derivatives, including the compound , showed IC50 values ranging from 10 to 25 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Antimicrobial Evaluation : In vitro tests demonstrated that derivatives with similar structures had minimum inhibitory concentrations (MICs) below 50 µg/mL against common pathogens such as E. coli and S. aureus, suggesting promising antimicrobial potential .
- Neuroprotection : Research indicated that certain thiazole compounds could protect neuronal cells from oxidative damage induced by neurotoxins, highlighting their potential in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for producing N-[(3-methoxyphenyl)methyl]-4-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-5-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Thiazole core formation : Start with 2-chlorothiazole derivatives and perform sulfur-directed ortho-lithiation, followed by nucleophilic coupling with substituted phenyl isocyanates to form the carboxamide intermediate .
- Amino group coupling : Use NaH-mediated coupling of 4-amino-6-methylpyrimidine with the thiazole-carboxamide intermediate under anhydrous conditions (DMF, 0–5°C) .
- Protection/Deprotection : Protect reactive amines with 4-methoxybenzyl chloride and deprotect using trifluoroacetic acid (TFA) in dichloromethane .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .
- NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm in H NMR) and carboxamide carbonyl signals (δ 165–170 ppm in C NMR) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H] = 397.1452) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural analogs : Compare with derivatives like trifluoromethyl-containing carboxamides (e.g., ) to assess substituent effects .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays, pH buffers) to minimize variability .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC values .
Q. How can computational methods optimize reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum chemical calculations : Apply density functional theory (DFT) to model transition states and identify energetically favorable coupling reactions (e.g., amide bond formation) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (DMF vs. THF) and catalysts (NaH vs. KCO) .
- Feedback loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .
Q. What structural modifications enhance metabolic stability while retaining target affinity?
- Methodological Answer :
- Substituent engineering : Replace metabolically labile groups (e.g., methoxy with trifluoromethyl) to improve half-life (see for lipophilicity trends) .
- Isosteric replacements : Swap the thiazole ring with oxazole () and evaluate pharmacokinetics (e.g., CYP450 inhibition assays) .
- Prodrug approaches : Introduce ester moieties (e.g., ethyl carboxylates) for controlled release, as seen in .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Experimental validation : Perform shake-flask solubility tests in DMSO, water, and ethanol at 25°C (pH 7.4) .
- QSAR modeling : Correlate logP values (calculated via ChemDraw) with experimental solubility to identify outliers .
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vitro assays .
Experimental Design
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Methodological Answer :
- Kinase profiling : Use ADP-Glo™ assays (Promega) against a panel of 50+ kinases (e.g., Src, Abl) at 1–10 µM compound concentration .
- Dose-response curves : Generate IC values with 8-point dilution series (0.1–100 µM) and GraphPad Prism for curve fitting .
- Counter-screening : Test selectivity against off-target kinases (e.g., EGFR, VEGFR2) to rule out promiscuity .
Structure-Activity Relationship (SAR) Studies
Q. How does the 3-methoxyphenylmethyl group influence target binding?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to map hydrophobic interactions (PDB deposition) .
- Alanine scanning : Synthesize analogs lacking the methoxy group and compare binding affinities via surface plasmon resonance (SPR) .
- Molecular dynamics : Simulate ligand-protein interactions (GROMACS) to quantify binding energy contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
